molecular formula C25H24ClN3O3 B13559305 N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

Cat. No.: B13559305
M. Wt: 449.9 g/mol
InChI Key: RTWVAHMLIMJQKC-UHFFFAOYSA-N
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Description

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, amide groups, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the 4-chlorophenyl isocyanate: This can be achieved by reacting 4-chloroaniline with phosgene under controlled conditions.

    Reaction with pyridin-3-ylmethanol: The 4-chlorophenyl isocyanate is then reacted with pyridin-3-ylmethanol to form the corresponding carbamate.

    Coupling with 4-(1-methoxyethyl)aniline: The carbamate is then coupled with 4-(1-methoxyethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.

    Formation of the prop-2-enamide moiety: Finally, the compound is reacted with acryloyl chloride to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bond in the prop-2-enamide moiety.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Research: It may be used as a probe to study biological pathways or as a tool in biochemical assays.

    Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The unique combination of aromatic rings, amide groups, and the prop-2-enamide moiety in N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide provides it with distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C25H24ClN3O3/c1-4-23(30)29(22-13-7-18(8-14-22)17(2)32-3)24(19-6-5-15-27-16-19)25(31)28-21-11-9-20(26)10-12-21/h4-17,24H,1H2,2-3H3,(H,28,31)

InChI Key

RTWVAHMLIMJQKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C)OC

Origin of Product

United States

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